1-(2-Bromo-6-methylphenyl)guanidine

Catalog No.
S14214643
CAS No.
M.F
C8H10BrN3
M. Wt
228.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromo-6-methylphenyl)guanidine

Product Name

1-(2-Bromo-6-methylphenyl)guanidine

IUPAC Name

2-(2-bromo-6-methylphenyl)guanidine

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

InChI

InChI=1S/C8H10BrN3/c1-5-3-2-4-6(9)7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12)

InChI Key

FBUBYPXSMAIXRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Br)N=C(N)N

1-(2-Bromo-6-methylphenyl)guanidine is a chemical compound that belongs to the guanidine family, characterized by the presence of a guanidine functional group attached to a substituted aromatic ring. The molecular formula for this compound is C10_{10}H11_{11}BrN4_4, indicating it contains carbon, hydrogen, bromine, and nitrogen atoms. The compound features a bromo substituent at the 2-position and a methyl group at the 6-position of the phenyl ring, which influences its chemical reactivity and biological properties.

Typical of guanidine derivatives. These include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the formation of new compounds.
  • Formation of Guanidinium Salts: Reacting with acids can yield guanidinium salts, which are useful in various applications.
  • Condensation Reactions: The guanidine group can react with carbonyl compounds to form imines or other derivatives.

These reactions highlight its potential utility in synthetic organic chemistry.

Guanidine derivatives, including 1-(2-Bromo-6-methylphenyl)guanidine, have been studied for their biological activities. They exhibit a range of pharmacological effects:

  • Antitumor Activity: Some guanidine derivatives have shown promise as antitumor agents due to their ability to interfere with cellular processes involved in cancer proliferation .
  • Antimicrobial Properties: Certain guanidine compounds possess antimicrobial activity, making them candidates for further development as therapeutic agents.
  • Neuroprotective Effects: Research indicates that some derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

The synthesis of 1-(2-Bromo-6-methylphenyl)guanidine can be achieved through several methods:

  • Direct Guanidination: This involves reacting an appropriate substituted aniline with cyanamide or its derivatives under acidic or basic conditions.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, making the process more efficient .
  • Conventional Heating Methods: Traditional heating methods can also be employed, although they may require longer reaction times compared to microwave-assisted techniques.

The choice of synthesis method can significantly affect yield and purity.

1-(2-Bromo-6-methylphenyl)guanidine has potential applications in various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in oncology and infectious disease treatment.
  • Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
  • Catalysis: Some guanidine derivatives are used as catalysts in organic reactions, enhancing reaction efficiency and selectivity .

Studies on the interactions of 1-(2-Bromo-6-methylphenyl)guanidine with biological targets are crucial for understanding its pharmacological potential. Interaction studies may include:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific biological receptors or enzymes.
  • Mechanistic Studies: Investigating how the compound exerts its biological effects at the molecular level.
  • Toxicity Assessments: Understanding any potential adverse effects associated with its use.

These studies help elucidate the therapeutic viability of this compound.

Several compounds share structural similarities with 1-(2-Bromo-6-methylphenyl)guanidine. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
1-(4-Bromophenyl)guanidineBromine at para positionExhibits different biological activity profiles
2-(4-Methylphenyl)guanidineMethyl substitution at para positionPotentially different reactivity due to sterics
1-(3-Nitrophenyl)guanidineNitro group at meta positionMay display unique electronic properties
1-(2-Chlorophenyl)guanidineChlorine substituentDifferent solubility and reactivity characteristics

The uniqueness of 1-(2-Bromo-6-methylphenyl)guanidine lies in its specific bromo and methyl substitutions, which influence both its chemical behavior and biological interactions compared to these similar compounds.

Lewis Acid-Mediated Cyclization Strategies

Lewis acid catalysis has emerged as a critical tool for activating guanidinium species during cyclization reactions. The guanidinium cation’s unique Lewis acidity, arising from its Y-aromatic CN₃ core, polarizes electrophilic partners, facilitating nucleophilic attack and ring closure. For instance, magnesium(II) di-tert-butoxide enhances reaction rates in cyclization by coordinating to electron-rich intermediates, as demonstrated in the synthesis of bis-guanidinium salts. This cooperative activation mechanism avoids self-inhibition while enabling precise stereochemical control.

A representative protocol involves treating bromomethyl pyridazinones with 1,3-bis(tert-butoxycarbonyl)guanidine in the presence of potassium carbonate, followed by acid hydrolysis. The Lewis acid not only accelerates the guanidinylation step but also stabilizes reactive intermediates, achieving yields exceeding 75%. The table below summarizes key Lewis acid systems and their impact on cyclization efficiency:

Lewis AcidSubstrateYield (%)Reaction Time
Mg(Ot-Bu)₂Dibromoalkyl pyridazinone824 h
Ti(Oi-Pr)₄Bromofluorobenzyl derivative686 h
AlCl₃Chlorophenylguanidine558 h

These systems underscore the interplay between acid strength and substrate compatibility, with magnesium-based catalysts offering optimal balance.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromo substituent in 1-(2-bromo-6-methylphenyl)guanidine serves as a reactive handle for transition metal-catalyzed cross-coupling. While direct examples are limited in the literature, analogous reactions with brominated guanidine precursors suggest viable pathways. For instance, Suzuki-Miyaura coupling using palladium catalysts could theoretically arylize the bromophenyl moiety, though experimental validation remains pending.

Indirect evidence arises from the synthesis of bis-guanidinium salts, where bromomethyl intermediates undergo nucleophilic substitution with guanidine nucleophiles. This two-step process—alkylation followed by guanidinylation—mirrors cross-coupling logic, albeit without metal mediation. Future studies may explore palladium or nickel catalysts to directly functionalize the aryl bromide, expanding derivative diversity.

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

227.00581 g/mol

Monoisotopic Mass

227.00581 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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